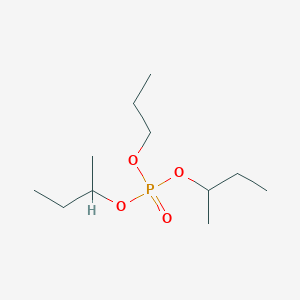
Dibutan-2-yl propyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutan-2-yl propyl phosphate is an organophosphorus compound characterized by the presence of a phosphate group bonded to a propyl chain and two butan-2-yl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dibutan-2-yl propyl phosphate typically involves the reaction of propyl phosphate with butan-2-ol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the esterification of the phosphate group with the alcohol groups of butan-2-ol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学研究应用
Dibutan-2-yl propyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism by which dibutan-2-yl propyl phosphate exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can mimic natural phosphate substrates, leading to inhibition or activation of enzymatic pathways. This interaction can affect cellular signaling and metabolic processes.
相似化合物的比较
Dibutyl phosphate: Similar structure but with butyl groups instead of butan-2-yl groups.
Tripropyl phosphate: Contains three propyl groups instead of butan-2-yl groups.
Tributyl phosphate: Contains three butyl groups instead of butan-2-yl groups.
Uniqueness: Dibutan-2-yl propyl phosphate is unique due to the presence of butan-2-yl groups, which can impart different steric and electronic properties compared to other similar compounds. This can influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
646450-35-3 |
|---|---|
分子式 |
C11H25O4P |
分子量 |
252.29 g/mol |
IUPAC 名称 |
dibutan-2-yl propyl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-6-9-13-16(12,14-10(4)7-2)15-11(5)8-3/h10-11H,6-9H2,1-5H3 |
InChI 键 |
POGOJQQUEOWQLH-UHFFFAOYSA-N |
规范 SMILES |
CCCOP(=O)(OC(C)CC)OC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


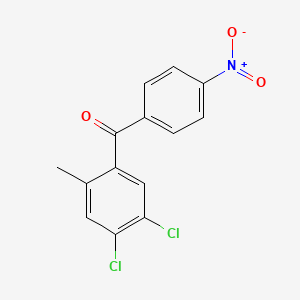

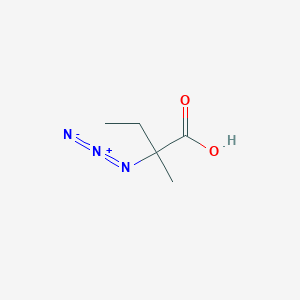
![Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane](/img/structure/B12582635.png)

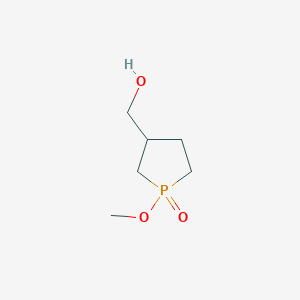
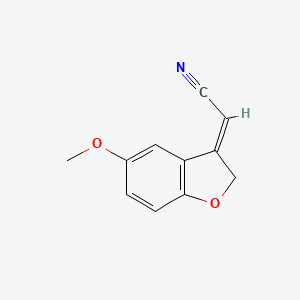
![1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene](/img/structure/B12582654.png)
![N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582659.png)
![4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine](/img/structure/B12582660.png)
![4,6-Methano-2h-pyrano[3,2-b]pyridine](/img/structure/B12582661.png)
![Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-](/img/structure/B12582664.png)
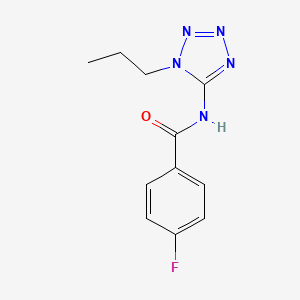
![1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12582673.png)
